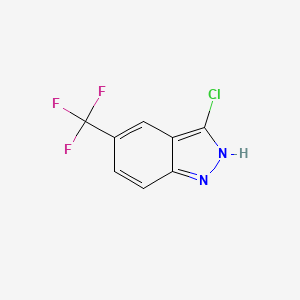

3-Chloro-5-(trifluoromethyl)-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGLFPJUARDZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Chloro-5-(trifluoromethyl)-1H-indazole CAS number 57631-13-7

The following technical guide is structured to provide actionable, high-level scientific insight into the chemical scaffold 3-Chloro-5-(trifluoromethyl)-1H-indazole .

CAS Registry Number: 57631-13-7 (See Isomer Verification below) Chemical Formula: C₈H₄ClF₃N₂ Molecular Weight: 220.58 g/mol

Executive Summary

3-Chloro-5-(trifluoromethyl)-1H-indazole is a "privileged scaffold" in modern drug discovery, serving as a critical intermediate for the synthesis of bioactive small molecules. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: the electrophilic chlorine at the C3 position (enabling cross-coupling reactions) and the nucleophilic nitrogen at the N1 position . The 5-trifluoromethyl group enhances lipophilicity and metabolic stability, making this core ubiquitous in kinase inhibitors, TRP channel modulators, and anti-parasitic agents.

Critical Technical Note on CAS 57631-13-7: Databases occasionally conflate regioisomers. While CAS 57631-13-7 is frequently associated with the title compound, it is also linked to 5-chloro-3-(trifluoromethyl)-1H-indazole in certain commercial catalogs. Researchers must verify the structure via ¹H-NMR or ¹³C-NMR prior to use. This guide focuses strictly on the 3-chloro-5-(trifluoromethyl) isomer (Cl at C3, CF₃ at C5).

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3-Chloro-5-(trifluoromethyl)-1H-indazole |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 148–152 °C (Typical for 3-halo-5-CF3 analogs) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |

| pKa (Calculated) | ~11.5 (N-H acidity enhanced by CF₃ group) |

| LogP | ~3.2 (High lipophilicity due to -CF₃) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Synthetic Utility & Reactivity Architecture

The strategic value of this scaffold is its ability to serve as a divergent synthesis hub . The C3-chlorine atom is sufficiently reactive for palladium-catalyzed cross-couplings but stable enough to survive standard N-alkylation conditions.

Mechanistic Pathways

-

C3-Functionalization (The "Warhead"): The C3 position functions as an electrophile. While less reactive than C3-bromo or C3-iodo analogs, the C3-chloro moiety undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings efficiently when using electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) palladium complexes.

-

N1 vs. N2 Selectivity: The N1-H is the thermodynamic site of alkylation. However, the 5-CF₃ group exerts an electron-withdrawing effect that can influence the N1/N2 ratio during alkylation. Under basic conditions (Cs₂CO₃/DMF), N1-alkylation typically predominates (>4:1 ratio), but steric bulk in the electrophile can shift this balance.

Visualization of Reactivity

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthesis pathways. The C3-Cl handle allows for carbon-carbon or carbon-nitrogen bond formation, while the N1 site allows for solubility tuning or pharmacophore attachment.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-5-(trifluoromethyl)-1H-indazole

Context: Standard laboratory preparation from the parent indazole.

Reagents:

-

5-(Trifluoromethyl)-1H-indazole (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Acetonitrile (ACN) or DMF (0.2 M concentration)

Methodology:

-

Dissolution: Charge a round-bottom flask with 5-(trifluoromethyl)-1H-indazole and dissolve in ACN.

-

Addition: Add NCS portion-wise at room temperature (25°C). Note: The reaction is slightly exothermic.

-

Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The product typically moves slightly faster (higher R_f) than the starting material due to the halogen.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Crystallization: Recrystallize from Hexane/CH₂Cl₂ to afford the title compound as an off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Context: Functionalizing the "Warhead" to create biaryl drug candidates.

Reagents:

-

3-Chloro-5-(trifluoromethyl)-1H-indazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Methodology:

-

Inert Setup: Purge the reaction vessel with Nitrogen or Argon.

-

Combination: Add the indazole, boronic acid, and palladium catalyst to the vessel.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base.

-

Reaction: Heat to 90–100°C for 12–16 hours. Note: C3-Chlorides are sluggish compared to bromides; efficient stirring and temperature control are vital.

-

Validation: Check for the disappearance of the chloride starting material (m/z ~220) and appearance of the coupled product.

-

Isolation: Filter through a Celite pad to remove Palladium residues. Dilute with water, extract with EtOAc, and purify via flash column chromatography.

Medicinal Chemistry Applications

The 3-chloro-5-(trifluoromethyl)-1H-indazole scaffold is a bioisostere for indole and purine systems, frequently appearing in:

-

Kinase Inhibitors: The indazole N1-H and N2 often form hydrogen bond pairs with the hinge region of kinase ATP-binding pockets (e.g., VEGFR, ALK inhibitors). The 3-position substituent projects into the solvent-exposed region or the hydrophobic back-pocket, depending on the vector.

-

TRP Channel Antagonists: Derivatives of this scaffold have shown potency against TRPA1, a target for pain and respiratory diseases. The 5-CF₃ group is critical here for metabolic stability against P450 oxidation.

-

Antiprotozoal Agents: 3-substituted indazoles interfere with parasitic metabolic pathways (e.g., Leishmania), where the electron-poor nature of the 5-CF₃ ring system enhances cellular permeability.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

-

-

Handling Precautions:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which can deprotonate the N1-H exothermically).

-

-

Waste Disposal: Halogenated organic waste. Do not drain.

References

-

Synthesis of 3-Chloroindazoles: PrepChem. "Synthesis of 3-cyanomethyl-5-chloro-1H-indazole" (Analogous chemistry for chlorination).

-

Indazole Scaffold Review: National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."

-

Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki Coupling - Reaction conditions and catalyst selection."

-

Medicinal Applications (TRPA1): Journal of Medicinal Chemistry. "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists." (Cited via ACS context).

-

General Properties (PubChem): PubChem CID 95894. "3-Chloro-1H-indazole (Analog Data)."

Sources

A Technical Guide to Chloro-Trifluoromethyl-1H-Indazoles: Structure, Synthesis, and Application

An Important Note on Isomerism: The requested topic, 3-Chloro-5-(trifluoromethyl)-1H-indazole , is an isomer of the more extensively documented compound, 5-Chloro-3-(trifluoromethyl)-1H-indazole (CAS No. 57631-13-7) . Publicly available scientific literature and chemical supplier databases predominantly feature data for the latter. Due to the limited specific information on the 3-Chloro-5-(trifluoromethyl) isomer, this guide will focus on the well-characterized 5-Chloro-3-(trifluoromethyl)-1H-indazole , for which authoritative data is available. The principles of synthesis, reactivity, and application discussed herein provide a strong foundational understanding relevant to this class of molecules.

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of biological activities.[1] The incorporation of a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom onto the indazole core significantly modulates the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[2] This guide provides a detailed technical overview of 5-Chloro-3-(trifluoromethyl)-1H-indazole, a key heterocyclic building block. We will examine its chemical structure, physicochemical properties, synthetic routes, reactivity, and critical role in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The unique arrangement of the electron-withdrawing trifluoromethyl group at the 3-position and the chloro group at the 5-position defines the chemical behavior and potential of this molecule.

Chemical Structure

Caption: Chemical Structure of 5-Chloro-3-(trifluoromethyl)-1H-indazole.

Chemical Identifiers

| Identifier | Value | Source |

| Compound Name | 5-Chloro-3-(trifluoromethyl)-1H-indazole | [3][4] |

| CAS Number | 57631-13-7 | [3][4] |

| Molecular Formula | C₈H₄ClF₃N₂ | [3] |

| Molecular Weight | 220.58 g/mol | [3] |

| SMILES | FC(F)(F)C1=NNC2=C1C=C(Cl)C=C2 | [3] |

Physicochemical Properties

| Property | Value | Source / Note |

| Physical Form | Powder or crystals | |

| Purity | ≥97% | [3] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [3] |

| LogP | 3.2351 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [3] |

Synthesis and Manufacturing

The synthesis of substituted indazoles can be achieved through various strategies, often involving the formation of the N-N bond and cyclization onto an aromatic ring.[1][5] A common and effective method for creating 3-substituted indazoles is the [3+2] cycloaddition of an in situ generated benzyne with a diazo compound.[6]

Retrosynthetic Analysis

A plausible synthetic route for 5-Chloro-3-(trifluoromethyl)-1H-indazole involves the reaction of a 4-chlorobenzyne intermediate with a trifluoromethyl-containing diazo species. The benzyne can be generated from a readily available precursor like 2-amino-4-chlorobenzoic acid or an o-silylaryl triflate.

Caption: Retrosynthetic approach for 5-Chloro-3-(trifluoromethyl)-1H-indazole.

Exemplary Synthetic Protocol: Benzyne Cycloaddition

This protocol is a representative method based on established literature for similar structures.[6][7]

-

Benzyne Precursor Preparation: Start with a suitable ortho-disubstituted benzene, such as 1-amino-2-bromo-4-chlorobenzene or 2-bromo-4-chloro-1-iodobenzene.

-

Generation of 4-Chlorobenzyne: In an aprotic solvent like THF or Dioxane, treat the precursor with a strong base (e.g., n-BuLi, LDA) at low temperature (-78 °C) to induce elimination and form the reactive 4-chlorobenzyne intermediate.

-

Diazo Compound Co-reactant: In a separate flask, prepare trifluorodiazoethane (CF₃CHN₂) from a suitable precursor.

-

[3+2] Cycloaddition: Slowly add the solution containing the diazo compound to the reaction mixture containing the in situ generated 4-chlorobenzyne. Allow the reaction to warm to room temperature.

-

Workup and Purification: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the 5-Chloro-3-(trifluoromethyl)-1H-indazole. The initial product may be a 3H-indazole which tautomerizes to the more stable 1H-indazole.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the final compound. While specific spectra for this exact isomer are not readily published, the expected features can be reliably predicted.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm).

-

H4: This proton, situated between the chloro and the fused pyrazole ring, would likely appear as a doublet or singlet-like peak.

-

H6 and H7: These two protons would appear as doublets, coupled to each other.

-

N-H: A broad singlet corresponding to the indazole N-H proton, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected. Its chemical shift provides definitive evidence of the trifluoromethyl moiety.[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 220, along with a characteristic M+2 peak at m/z 222 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Reactivity and Applications in Drug Discovery

5-Chloro-3-(trifluoromethyl)-1H-indazole is a versatile intermediate, with multiple reactive sites that can be selectively functionalized. Its value lies in its ability to serve as a rigid scaffold for presenting pharmacophoric groups in a defined three-dimensional space.

Key Reaction Sites

Caption: Key reactive sites on the 5-Chloro-3-(trifluoromethyl)-1H-indazole scaffold.

-

N-H Acidity: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for regioselective N-alkylation or N-arylation, which is a critical step in the synthesis of many kinase inhibitors.

-

C-Cl Bond for Cross-Coupling: The chlorine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

-

Aromatic Ring Substitution: The benzene portion of the indazole ring can undergo further electrophilic aromatic substitution, although the ring is deactivated by the chloro and trifluoromethyl groups.

Role in Medicinal Chemistry

The indazole scaffold is a key component in numerous clinically approved and investigational drugs, particularly protein kinase inhibitors for oncology.[5]

-

Bioisosterism: The indazole ring is often used as a bioisostere for purines or other bicyclic heterocycles, effectively mimicking their hydrogen bonding patterns with target proteins.

-

Modulation of Properties: The -CF₃ group enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability.[2][9] The chlorine atom provides an additional point of interaction within a receptor's binding pocket and serves as a synthetic handle.

-

Therapeutic Targets: Derivatives of chloro-trifluoromethyl indazoles are explored as inhibitors of various kinases (e.g., tyrosine kinases), anti-inflammatory agents, and treatments for other conditions.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. The safety profile is inferred from data on structurally related compounds.

-

Hazard Classification: Compounds in this class are typically classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).

-

GHS Pictogram: GHS07 (Exclamation Mark) is appropriate for this class of compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

5-Chloro-3-(trifluoromethyl)-1H-indazole is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its carefully designed substitution pattern imparts desirable physicochemical and metabolic properties, while its multiple reactive sites allow for extensive synthetic diversification. Understanding its synthesis, reactivity, and handling is crucial for scientists aiming to leverage this powerful scaffold in the creation of next-generation therapeutics. Further research into its less-documented isomers, such as 3-Chloro-5-(trifluoromethyl)-1H-indazole, will continue to expand the chemical space available to drug developers.

References

-

PubChem. 3-Chloro-1H-indazole. [Link]

-

Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Wang, L., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

ResearchGate. A straightforward access to 3-trifluoromethyl-1H-indazoles via (3+2)-cycloaddition of arynes with nitrile imines derived from trifluoroacetonitrile. [Link]

-

MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. [Link]

-

ATB. 3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Organic Syntheses. Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. [Link]

-

BuyersGuideChem. 3-Chloro-5-(trifluoromethyl)-1H-indazole suppliers and producers. [Link]

-

MDPI. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [Link]

-

National Center for Biotechnology Information. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]

-

PubChemLite. 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 57631-13-7|5-Chloro-3-(trifluoromethyl)-1H-indazole|BLD Pharm [bldpharm.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Therapeutic applications of 3,5-disubstituted indazole derivatives

An In-depth Technical Guide on the Therapeutic Applications of 3,5-Disubstituted Indazole Derivatives

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets. This has led to the development of several FDA-approved drugs and a robust pipeline of clinical candidates.[1][2] Among the various substituted indazoles, the 3,5-disubstituted derivatives have garnered significant attention, demonstrating remarkable efficacy in oncology, neurodegenerative disorders, and inflammatory conditions.

This technical guide provides a comprehensive overview of the therapeutic landscape of 3,5-disubstituted indazole derivatives. We will delve into the synthetic strategies, key molecular targets, mechanisms of action, and relevant experimental protocols, offering researchers and drug development professionals a detailed understanding of this important chemical class.

The Architectural Advantage: Why 3,5-Disubstitution?

The substitution pattern on the indazole ring is crucial for determining biological activity and target specificity. The C3 and C5 positions offer key vectors for chemical diversification, allowing for the precise orientation of functional groups to interact with specific amino acid residues within a target protein's binding site. This disubstitution pattern allows for the simultaneous exploration of different binding pockets, often leading to enhanced potency and selectivity.[3][4] For instance, in many kinase inhibitors, one substituent can act as a hinge-binding motif, while the other can extend into a hydrophobic pocket, creating a highly specific and potent interaction.

Core Synthetic Strategies: Building the Indazole Framework

The construction of the 3,5-disubstituted indazole core can be achieved through various synthetic routes. Modern catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki coupling, has proven to be a powerful tool for introducing diverse aryl and heteroaryl groups at the C5 position of a pre-functionalized indazole, such as 5-bromoindazole.[3][5]

General Workflow for Synthesis

A common and effective strategy involves a multi-step process that allows for modular assembly of the final compound.

Caption: A generalized synthetic workflow for 3,5-disubstituted indazole derivatives.

Therapeutic Frontiers of 3,5-Disubstituted Indazoles

The versatility of the 3,5-disubstituted indazole scaffold has enabled its application across multiple disease areas. Below, we explore some of the most prominent therapeutic applications.

Oncology: A Kinase-Centric Approach

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] Indazole derivatives have proven to be particularly adept at targeting the ATP-binding site of various kinases.[4][7]

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in numerous hematological and solid tumors, where they play a crucial role in cell survival and proliferation. Several series of 3,5-disubstituted indoles and azaindazoles have been developed as potent pan-Pim inhibitors.[6][8] Structure-activity relationship (SAR) studies have shown that substitution at the C3 position with five- or six-membered heterocyclic rings can lead to balanced potency and in vivo stability.[6]

AKT Kinase: As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell growth and survival.[5] A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized and evaluated for their AKT kinase activity. The introduction of aryl groups at the C5 position via Suzuki coupling was a key step in achieving potent inhibition.[5]

Other Kinase Targets: The therapeutic reach of 3,5-disubstituted indazoles in oncology extends to a wide range of other kinases, including:

-

Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, is based on a 3-amino-5-substituted indazole scaffold.[2][3]

-

Fibroblast Growth Factor Receptors (FGFRs): These are key targets in lung squamous cell carcinoma, and 3-substituted indazole derivatives have been optimized as multi-target inhibitors of FGFR1 and DDR2.[9]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, a multi-kinase inhibitor that targets VEGFR, contains an indazole core.[2][3]

Caption: Inhibition of key oncogenic kinases by 3,5-disubstituted indazole derivatives.

Neurodegenerative Diseases: Targeting Pathological Pathways

The application of indazole derivatives is also expanding into the realm of neurodegenerative diseases, where they target key enzymes and signaling pathways implicated in disease progression.[7][10]

Alzheimer's Disease: A multitarget approach is often considered promising for complex diseases like Alzheimer's. A new family of 5-substituted indazole derivatives has been developed that simultaneously inhibit cholinesterases (AChE/BuChE) and BACE1, two key enzymes in Alzheimer's pathology. Some of these compounds also exhibit anti-inflammatory and neuroprotective effects against Aβ-induced cell death.[11]

Parkinson's Disease: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[12] Consequently, potent and brain-penetrant LRRK2 kinase inhibitors based on the indazole scaffold have been developed.[7] These compounds aim to block the aberrant kinase activity associated with LRRK2 mutations.[12]

Inflammation: Modulating the Inflammatory Cascade

Indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10][13]

COX-2 Inhibition: Some indazole derivatives have shown a concentration-dependent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[13] For example, 5-aminoindazole has been shown to be a potent inhibitor of COX-2.[13]

Cytokine Inhibition: The anti-inflammatory effects of some pyrazole derivatives, structurally related to indazoles, have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[14] This suggests a potential mechanism for indazole derivatives as well.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected 3,5-disubstituted indazole derivatives against various targets.

| Compound Class | Target | Key Substituents | Activity (IC50/Ki) | Reference |

| 3,5-disubstituted indoles | Pim-1, Pim-2, Pim-3 | Varied C3 and C5 substitutions | IC50 ≤ 2 nM (Pim-1, Pim-3), ≤ 100 nM (Pim-2) | [8] |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | AKT Kinase | Aryl groups at C5 | Enzyme activity inhibition at 10 µM | [5] |

| 3-amino-5-substituted indazoles (Entrectinib) | ALK | Complex moiety at C5 | IC50 = 12 nM | [2] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 | N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide at C4 | IC50 = 30.2 ± 1.9 nM | [2] |

| 5-substituted indazoles | AChE/BuChE, BACE1 | Varied C5 substitutions | Dual inhibition profile | [11] |

| Indazole derivatives | COX-2 | 5-amino substitution | IC50 = 12.32 µM | [13] |

Experimental Protocols

The evaluation of 3,5-disubstituted indazole derivatives involves a range of in vitro and in vivo assays. Below are representative protocols for assessing their anticancer and anti-inflammatory activities.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a suitable density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (typically in DMSO, diluted with culture medium) for a specified period (e.g., 48-72 hours).[1] A positive control like 5-fluorouracil or doxorubicin is often included.[3][15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.[1]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[1][3]

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard acute inflammation model in rodents.

Methodology:

-

Animal Acclimatization: Use male Wistar or Sprague Dawley rats, acclimatized to laboratory conditions.

-

Compound Administration: Administer the test indazole derivatives orally at a specific dose (e.g., 5 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like diclofenac or etoricoxib.[14][16]

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Conclusion and Future Perspectives

The 3,5-disubstituted indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to be tailored for high-affinity interactions with a multitude of biological targets have driven its success in oncology, neurodegeneration, and inflammation. Future research will likely focus on further refining the selectivity of these derivatives to minimize off-target effects, exploring novel therapeutic applications, and developing innovative drug delivery systems to enhance their pharmacokinetic profiles. The continued exploration of the chemical space around the 3,5-disubstituted indazole core promises to yield the next generation of targeted therapeutics for a range of challenging diseases.

References

- Padmaja, P., Yedukondalu, M., Sridhar, R., Busi, S., & Rao, M. V. B. (2013). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Letters in Drug Design & Discovery, 10(7), 625-631.

- Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 474-484.

- Padmaja, P., et al. (2013). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Letters in Drug Design & Discovery.

- Chen, H., et al. (2011). Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. Bioorganic & Medicinal Chemistry Letters, 21(21), 6434-6438.

- Sirsand, S. B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.

- BenchChem. (n.d.).

- Padmaja, P., et al. (2013). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Letters in Drug Design & Discovery.

- Wang, Y., et al. (2023).

- BenchChem. (n.d.).

- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. (2025).

- Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1466-1495.

- Guedes, J. V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

- Liu, Z., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 671-689.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry.

- Kumar, V., et al. (2017). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Biomedical Research, 28(10), 4316-4323.

- Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.

- Thippeswamy, A. H. M., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF01–FF04.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 943-952.

- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. (2025). Current Medicinal Chemistry.

- Guedes, J. V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Kumar, V., et al. (2024).

- Pérez-Areales, F. J., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2247-2262.

- Zhou, H., et al. (2020). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 12(1), 114-120.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alliedacademies.org [alliedacademies.org]

- 15. b.aun.edu.eg [b.aun.edu.eg]

- 16. journal.hep.com.cn [journal.hep.com.cn]

Application Note: Regioselective N-Alkylation of 3-Chloro-5-(trifluoromethyl)-1H-indazole

[1]

Executive Summary & Challenge Analysis

The 3-chloro-5-(trifluoromethyl)-1H-indazole scaffold is a high-value intermediate in the development of kinase inhibitors (e.g., Lonafarnib analogs) and modulators of the Wnt/

The Core Challenge: Indazoles exhibit annular tautomerism.[1][2] While the

-

N1-Alkylation: Generally preferred for stability; correlates with H7 in NOESY.[1]

-

N2-Alkylation: Often required for specific target binding pockets but difficult to access selectively using simple alkyl halides.[1]

This guide provides two distinct, self-validating protocols to selectively access either isomer.

Mechanistic Logic & Pathway Visualization

The regiochemical outcome is dictated by the interplay between thermodynamic control (reversible conditions, stable product) and kinetic control (irreversible conditions, transition state energy).

Pathway Diagram (DOT)

Caption: Divergent alkylation pathways. N1 is favored by ionic mechanisms in polar solvents; N2 is favored by neutral, directed mechanisms (Mitsunobu).

Protocol A: Thermodynamic N1-Selective Alkylation

Objective: >95% selectivity for the N1-isomer.[1][3] Mechanism: Uses a "naked" anion in a polar aprotic solvent to favor the formation of the most stable aromatic system (benzenoid structure).[1]

Materials

-

Substrate: 3-chloro-5-(trifluoromethyl)-1H-indazole (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]

-

Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

-

Temperature:

(Room Temperature)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the indazole substrate in anhydrous THF (

concentration).-

Note: For highly unreactive electrophiles, use DMF to increase anion nucleophilicity, though this may slightly erode selectivity compared to THF.

-

-

Deprotonation: Cool the solution to

. Add NaH portion-wise.-

Observation: Evolution of

gas. The solution often turns yellow/orange due to the formation of the electron-rich anion.[1] -

Critical Step: Stir at

for 30 minutes to ensure complete deprotonation and formation of the solvent-separated ion pair.

-

-

Alkylation: Add the alkyl halide dropwise at

. -

Reaction: Allow the mixture to warm to RT and stir for 2–12 hours. Monitor by TLC or LC-MS.[1]

-

Endpoint: Disappearance of the starting material (

in negative mode MS).[1]

-

-

Workup: Quench with saturated

solution. Extract with EtOAc ( -

Purification: Flash column chromatography (Hexanes/EtOAc). The N1 isomer is typically less polar (higher

) than the N2 isomer.[1]

Protocol B: Directed N2-Selective Alkylation (Mitsunobu)

Objective: >80% selectivity for the N2-isomer.[1]

Mechanism: The Mitsunobu reaction proceeds via a betaine intermediate.[1][4] The steric bulk of the

Materials

-

Substrate: 3-chloro-5-(trifluoromethyl)-1H-indazole (1.0 equiv)

-

Alcohol: Primary or Secondary Alcohol (

) (1.5 equiv) -

Phosphine: Triphenylphosphine (

) (1.5 equiv)[1] -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)[1]

-

Solvent: Anhydrous THF or Toluene

-

Temperature:

Step-by-Step Procedure

-

Mixture Preparation: Dissolve the indazole, the alcohol (

), and -

Addition: Cool the mixture to

. Add DIAD dropwise over 10–15 minutes.-

Caution: Exothermic reaction. Maintain temperature to prevent side reactions.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Note: If conversion is low, mild heating (

) may be required due to the reduced nucleophilicity of the 3-Cl-5-CF3 indazole core.[1]

-

-

Workup: Concentrate the solvent directly.[1]

-

Purification: The crude mixture will contain triphenylphosphine oxide (

).[1]-

Tip: Triturate with cold diethyl ether/hexanes to precipitate most TPPO before chromatography.

-

Elution: The N2 isomer is typically more polar (lower

) than the N1 isomer.[1]

-

Characterization & Validation (Self-Validating System)

Distinguishing N1 vs. N2 isomers is the most critical step.[1] Do not rely solely on yield. Use the following NMR signatures.

Comparative Data Table

| Feature | N1-Alkyl Isomer (Thermodynamic) | N2-Alkyl Isomer (Kinetic) |

| TLC ( | Higher (Less Polar) | Lower (More Polar) |

| Typically Upfield (e.g., | Typically Downfield (e.g., | |

| Distinct shift | Distinct shift | |

| NOESY (Key) | Strong correlation between | NO correlation to H7 ; Correlation to H3 (impossible here as C3=Cl) |

| HMBC (Key) | ||

| Single peak (Diagnostic shift) | Single peak (Distinct shift from N1) |

Structural Validation Diagram

N1-Validation:

-

Look for NOE between the alkyl

-protons and the aromatic proton at position 7 (H7).[1] -

H7 is typically a singlet or doublet near

7.5–8.0 ppm. -

Logic: Only the N1 position places the alkyl group in spatial proximity to the benzene ring protons.[1]

N2-Validation:

-

Absence of NOE to H7.

-

HMBC correlation of alkyl protons to the Carbon at position 3 (C-Cl).[1]

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: The 3-Cl and 5-CF3 groups are electron-withdrawing, reducing the nucleophilicity of the indazole anion.[1]

-

Solution (Protocol A): Switch solvent to DMF or add a crown ether (18-Crown-6) to sequester the cation and increase anion reactivity.[1] Increase temperature to

. -

Solution (Protocol B): Use a more reactive phosphine (e.g.,

) or a stronger azodicarboxylate (e.g., ADDP).[1]

Issue: Poor Regioselectivity (Mixtures)[1]

-

Cause: Solvent effects or steric clashes.

-

Solution:

-

For N1 : Ensure the reaction remains cold (

) during addition. Use a bulkier counter-ion (e.g., -

For N2 : Switch solvent to Toluene (non-polar solvents often enhance N2 selectivity in Mitsunobu or metal-catalyzed reactions).[1]

-

References

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

- Troubleshooting regioselectivity in indazole synthesis. Source: BenchChem Technical Guides.

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. [1][6]

- Source: Molecules (PMC), 2023.

-

URL:[Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction [organic-chemistry.org]

Application Note: Buchwald-Hartwig Amination of 3-Chloro Indazoles

Executive Summary & Strategic Rationale

The amination of 3-chloroindazoles represents a significant challenge in medicinal chemistry. Unlike their bromo- or iodo-analogues, 3-chloroindazoles possess a C–Cl bond that is electronically deactivated by the electron-rich indazole ring system. Furthermore, the unprotected N1-H (pKa ~14) can poison palladium catalysts or lead to competitive N-arylation.

This guide provides a field-proven protocol utilizing Third- and Fourth-Generation Buchwald Precatalysts . The methodology prioritizes the use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos , RuPhos ) to facilitate the rate-limiting oxidative addition step, coupled with soluble bases like LiHMDS to ensure homogeneous kinetics and functional group tolerance.

Key Mechanistic Challenges

-

Oxidative Addition (OA): The electron-rich nature of the indazole core increases the energy barrier for Pd(0) insertion into the C3–Cl bond.

-

Catalyst Poisoning: The basic N2 nitrogen and acidic N1-H (if unprotected) can coordinate to Pd, arresting the catalytic cycle.

-

Regioselectivity: Competitive coupling at N1 vs. C3 if the substrate is not adequately protected.

Critical Pre-Requisites: Substrate Design

Before attempting the coupling, the substrate must be evaluated for N1-protection.

| Feature | Unprotected (N1-H) | Protected (N1-R) | Recommendation |

| Reactivity | Poor. N1-H deprotonates, forming an indazolide anion that poisons Pd. | High. Steric bulk at N1 can actually aid reductive elimination. | Mandatory. |

| Solubility | Often poor in non-polar solvents (Toluene). | Excellent in Toluene/Dioxane. | Use SEM, THP, Boc, or Methyl. |

| Side Reactions | N-Arylation (Ullmann-type) dominates. | C-Arylation (Buchwald) favored. | Protect N1 before coupling. |

Recommended Protecting Groups:

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, easily removed with TBAF/TFA.

-

THP (Tetrahydropyranyl): Good stability, removed with acid.

-

Boc (tert-Butyloxycarbonyl): Viable but can be labile at high temperatures (>100°C) with strong nucleophiles.

Optimized Experimental Protocol

This protocol uses a "universal" starting point based on Buchwald's Gen-3/4 precatalyst system. It is designed to overcome the high OA barrier of the 3-chloroindazole.

Materials

-

Substrate: 3-Chloro-1-(protected)-indazole (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). Load: 2–5 mol%.

-

Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu (1.4 equiv).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 – 0.2 M concentration).

-

Additives: None typically required, though 1-2 equiv of water (if using K3PO4) can sometimes help with inorganic bases (not needed for LiHMDS).

Step-by-Step Procedure

-

Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with the Pd-Precatalyst (2–5 mol%) and Substrate (1.0 equiv).

-

Note: If using a solid amine or solid base (NaOtBu), add them now.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Reagent Addition:

-

Add the Amine (if liquid) via microliter syringe.

-

Add LiHMDS solution dropwise. Caution: Exotherm possible.

-

-

Reaction: Seal the vial and move to a pre-heated heating block at 100°C .

-

Why 100°C? The C–Cl bond on the electron-rich ring requires significant thermal energy to undergo oxidative addition, even with active ligands.

-

-

Monitoring: Stir for 4–16 hours. Monitor by LCMS. Look for the disappearance of the starting chloride (M) and appearance of product (M + Amine - HCl).

-

Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst (1-2 mol%) and base.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Decision Matrix: Optimization Strategy

If the standard protocol fails, consult this matrix to select the next set of conditions.

| Observation | Diagnosis | Corrective Action |

| No Conversion | Oxidative Addition failed. | Switch to AdBrettPhos Pd G3 or tBuBrettPhos Pd G3 . Increase temp to 110°C. Use t-Amyl Alcohol as solvent. |

| Protodehalogenation (Cl replaced by H) | Reductive Elimination is too slow; β-hydride elimination competing. | Switch to a bulkier ligand (BrettPhos -> tBuBrettPhos ). Increase concentration (0.5 M). |

| Low Yield / Complex Mixture | Catalyst poisoning or base sensitivity. | Switch base to K3PO4 (weak base) with tBuOH solvent. Try Pd2(dba)3 + Biarylphosphine (1:1.2 ratio). |

| Coupling at N1 (if protected) | Protecting group migration or cleavage. | Switch to SEM or Methyl protection. Avoid Boc. |

Mechanistic Visualization

Figure 1: Catalytic Cycle for Deactivated Heteroaryl Chlorides

The diagram below highlights the critical "Oxidative Addition" bottleneck specific to 3-chloroindazoles.

Caption: The catalytic cycle emphasizes the high energy barrier of Oxidative Addition (Red) for electron-rich 3-chloroindazoles, necessitating bulky, electron-rich ligands.

Figure 2: Optimization Logic Flow

Caption: Step-by-step decision tree for selecting ligands and troubleshooting reaction failure based on amine class and observed outcome.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society, 2014. Link

-

Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Journal of the American Chemical Society, 2024. Link

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010.[1] Link

-

Inamoto, K. "Novel access to indazoles based on palladium-catalyzed amination chemistry."[2] Yakugaku Zasshi, 2008.[2] Link

-

Organic Chemistry Portal. "Buchwald-Hartwig Amination - Reaction Conditions and Ligand Selection." Link

Sources

Synthesis of 3-aryl-5-(trifluoromethyl)-1H-indazoles via Pd-catalysis

Application Note & Protocol Guide

Topic: Synthesis of 3-Aryl-5-(trifluoromethyl)-1H-indazoles via Pd-Catalysis

Abstract

The 3-aryl-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl group at the 5-position further enhances pharmacokinetic and metabolic properties, making these compounds highly valuable in drug discovery.[1] This guide provides an in-depth analysis and detailed protocols for the synthesis of 3-aryl-5-(trifluoromethyl)-1H-indazoles, focusing on two robust palladium-catalyzed methodologies: Direct C-H Arylation and Suzuki-Miyaura Cross-Coupling. We will explore the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and execution. This document is intended for researchers, medicinal chemists, and process development professionals seeking reliable and scalable routes to this important class of molecules.

Introduction: The Significance of Trifluoromethylated Aryl-Indazoles

Indazoles are bicyclic heterocyclic compounds recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules, including anti-tumor, anti-HIV, and anti-inflammatory agents.[2][3] They are often considered bioisosteres of the indole nucleus, a common motif in natural products and pharmaceuticals.[4] The functionalization of the indazole core, particularly at the C-3 position, is a critical strategy for modulating biological activity.

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a well-established strategy to improve its metabolic stability, lipophilicity, and binding affinity.[1] The strong carbon-fluorine bond is resistant to metabolic degradation, while the group's electronic properties can significantly alter the molecule's interaction with biological targets.[1] Consequently, the synthesis of molecules like 3-aryl-5-(trifluoromethyl)-1H-indazoles is of paramount interest for developing next-generation therapeutics.[5]

Strategic Approaches to C-3 Arylation

Palladium catalysis offers the most powerful and versatile tools for constructing the C3-aryl bond on the indazole ring. Two primary strategies dominate the field:

-

Direct C-H Arylation: This modern approach forges the C-C bond by directly activating the C-H bond at the 3-position of the indazole and coupling it with an aryl halide. This method is highly atom-economical as it avoids the need for pre-functionalization of the indazole starting material.[6]

-

Suzuki-Miyaura Cross-Coupling: A classic and highly reliable method, this reaction involves coupling a 3-halo-indazole with an arylboronic acid. While it requires an additional step to install the halogen on the indazole core, its broad substrate scope and high functional group tolerance make it an indispensable tool.[2]

Mechanism: The Palladium Catalytic Cycle

The direct C-H arylation of indazoles is believed to proceed through a Pd(II)/Pd(IV) or a related catalytic cycle. The key step is the chelate-assisted C-H activation, where the nitrogen atom of the pyrazole ring directs the palladium catalyst to the C-3 position.

Caption: Palladium-catalyzed direct C-H arylation cycle.

This process typically involves coordination of the indazole to the Pd(II) center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of the aryl halide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(II) catalyst.[7]

Experimental Protocols and Guidelines

Protocol 1: Direct C-3 Arylation of 5-(Trifluoromethyl)-1H-indazole

This protocol is adapted from methodologies that emphasize practicality and avoid costly silver-based additives.[6] It represents a highly efficient and atom-economical route to the target compounds.

Reaction Scheme: 5-(trifluoromethyl)-1H-indazole + Aryl Iodide --(Pd(OAc)₂, Ligand, Base)--> 3-Aryl-5-(trifluoromethyl)-1H-indazole

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-(Trifluoromethyl)-1H-indazole | 186.12 | 1.0 | 1.0 |

| Aryl Iodide | - | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |

| 1,10-Phenanthroline (Ligand) | 180.21 | 0.10 | 0.10 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |

| Toluene (Anhydrous) | - | 5.0 mL | - |

Step-by-Step Protocol:

-

Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-(trifluoromethyl)-1H-indazole (186 mg, 1.0 mmol), the corresponding aryl iodide (1.2 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.10 mmol), and potassium carbonate (345 mg, 2.5 mmol).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-5-(trifluoromethyl)-1H-indazole.

Senior Application Scientist's Note: The choice of an aromatic solvent like toluene is crucial for both reactivity and selectivity in this transformation.[6] 1,10-Phenanthroline is a robust ligand that stabilizes the palladium catalyst and facilitates the C-H activation step. While aryl iodides are more reactive, aryl bromides can also be used, though they may require higher catalyst loading or longer reaction times.[6]

Protocol 2: C-3 Arylation via Suzuki-Miyaura Cross-Coupling

This two-step approach first requires the synthesis of a 3-iodo-indazole intermediate, which is then used in the well-established Suzuki coupling. This method is exceptionally reliable for a wide range of arylboronic acids.

Step A: Synthesis of 3-Iodo-5-(trifluoromethyl)-1H-indazole

-

Setup: In a round-bottom flask, dissolve 5-(trifluoromethyl)-1H-indazole (1.86 g, 10 mmol) and potassium hydroxide (KOH, 1.12 g, 20 mmol) in DMF (30 mL).

-

Iodination: Cool the solution to 0 °C in an ice bath. Add iodine (I₂, 2.80 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Workup: Pour the reaction mixture into a beaker containing ice water (100 mL). A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 3-iodo-5-(trifluoromethyl)-1H-indazole, which can often be used without further purification.

Step B: Suzuki-Miyaura Coupling

Reaction Scheme: 3-Iodo-5-(trifluoromethyl)-1H-indazole + Arylboronic Acid --(PdCl₂(dppf)·CH₂Cl₂, Base)--> 3-Aryl-5-(trifluoromethyl)-1H-indazole

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Iodo-5-(trifluoromethyl)-1H-indazole | 312.02 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.5 | 1.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II), complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) | 816.64 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane / Water (4:1) | - | 5.0 mL | - |

Step-by-Step Protocol:

-

Vessel Preparation: To a microwave vial or Schlenk tube, add 3-iodo-5-(trifluoromethyl)-1H-indazole (312 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Purge the vessel with argon or nitrogen.

-

Solvent Addition: Add 1,4-dioxane (4.0 mL) and water (1.0 mL).

-

Reaction: Seal the vessel and heat to 100 °C in an oil bath or using a microwave reactor for 2-6 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Workup & Purification: Follow the same workup and purification procedure (steps 5-7) as described in Protocol 4.1.[2]

Senior Application Scientist's Note: The PdCl₂(dppf) catalyst is highly effective for Suzuki couplings involving heteroaryl halides due to its stability and efficiency.[2] The use of a dioxane/water solvent system is standard, as water is necessary to facilitate the transmetalation step of the catalytic cycle.

Data Summary and Scope

The following table summarizes typical conditions and expected outcomes for the palladium-catalyzed synthesis of 3-aryl-5-(trifluoromethyl)-1H-indazoles, based on literature precedents.

| Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |

| Direct C-H Arylation | Pd(OAc)₂, 1,10-Phenanthroline, K₂CO₃ | Toluene | 120 | 12-24 | 65-90% | [6] |

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, Arylboronic Acid | Dioxane/H₂O | 100 | 2-6 | 70-95% | [2] |

Visualization of Experimental Workflow

The general laboratory workflow for synthesizing and isolating the target compounds is outlined below.

Caption: General laboratory workflow for Pd-catalyzed synthesis.

Conclusion

Both direct C-H arylation and Suzuki-Miyaura cross-coupling are powerful and reliable palladium-catalyzed methods for the synthesis of 3-aryl-5-(trifluoromethyl)-1H-indazoles. Direct arylation offers a more streamlined and atom-economical approach, while the Suzuki coupling provides exceptional reliability and a vast commercially available substrate pool. The protocols and insights provided in this guide equip researchers with the necessary tools to efficiently synthesize these high-value compounds for applications in drug discovery and development.

References

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

-

Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research and Development. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI. [Link]

-

Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]

-

Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry. [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives. ResearchGate. [Link]

-

Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry. [Link]

-

Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Semantic Scholar. [Link]

-

Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

-

Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. [Link]

-

Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Strategic N-Protection of 1H-Indazoles for Synthetic Advancement

Introduction: The Indazole Nitrogen Conundrum in Modern Synthesis

The 1H-indazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activities and unique electronic properties. However, the journey of elaborating this privileged heterocycle is often complicated by the presence of its two reactive nitrogen centers, N1 and N2. Direct functionalization of the indazole core frequently leads to mixtures of N1 and N2 isomers, posing significant challenges in purification and compromising overall yield.[1][2][3] To navigate this synthetic hurdle, the strategic implementation of nitrogen protecting groups is not merely a matter of convenience but a critical step that dictates the success of a synthetic campaign.

This comprehensive guide provides an in-depth exploration of protecting group strategies for the 1H-indazole nitrogen. We will delve into the mechanistic rationale behind regioselective protection, provide field-proven protocols for the introduction and cleavage of key protecting groups, and offer a comparative analysis to empower researchers in making informed decisions for their specific synthetic challenges.

The Regioselectivity Challenge: Kinetic vs. Thermodynamic Control

The tautomeric nature of the 1H-indazole ring system, existing as the more stable 1H-indazole and the less stable 2H-indazole tautomer, is central to the challenge of regioselective N-functionalization.[4][5] The outcome of an N-alkylation or N-acylation reaction is a delicate interplay of factors including the choice of base, solvent, electrophile, and the electronic and steric properties of substituents on the indazole ring.[1][4] Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-substituted indazoles can be favored under certain kinetically controlled conditions.[4]

A judicious choice of protecting group and reaction conditions allows the synthetic chemist to steer the reaction towards the desired N1 or N2 protected intermediate, thereby unlocking specific pathways for further molecular elaboration.

Caption: Decision workflow for regioselective N-protection of 1H-indazole.

Key Protecting Groups for 1H-Indazole Nitrogen: A Comparative Analysis

The selection of a suitable protecting group is contingent upon its stability to downstream reaction conditions and the ease and selectivity of its removal. Here, we discuss the most widely employed and versatile protecting groups for 1H-indazole.

| Protecting Group | Introduction Conditions | Cleavage Conditions | Key Advantages | Considerations |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, Base (e.g., NaH or Dicyclohexylmethylamine) in THF | TBAF in THF; or aq. HCl in EtOH | Excellent for directing N2-protection, enables C3-lithiation.[6][7] | Two-step cleavage under certain conditions. |

| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA, DMAP) | Acidic conditions (e.g., TFA, HCl); or specific basic conditions (e.g., NaOMe in MeOH).[8][9] | Generally stable, widely used in peptide synthesis.[10] | Can be labile under some cross-coupling conditions.[11] |

| Bn (Benzyl) | Benzyl bromide, Base (e.g., NaH, K₂CO₃) in DMF or THF | Catalytic hydrogenation (e.g., H₂, Pd/C) | Robust and stable to a wide range of conditions. | Requires hydrogenation for removal, which may not be compatible with other functional groups. |

| Tr (Trityl) | Trityl chloride, Base (e.g., Pyridine, DMAP) | Mild acidic conditions (e.g., TFA) | Bulky group can influence regioselectivity; cleaved under mild acidic conditions.[12][13] | Steric hindrance can be a factor in its introduction. |

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: Regioselective N2-Protection with SEM Group

This protocol is particularly valuable for syntheses requiring subsequent functionalization at the C3 position of the indazole ring via directed lithiation.[6][7]

Workflow for N2-SEM Protection and C3-Functionalization

Caption: Workflow for N2-SEM protection and subsequent C3-functionalization.

Materials:

-

1H-Indazole

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Dicyclohexylmethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

0.5 N Sodium hydroxide (NaOH)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazole (1.0 mmol) in anhydrous THF (10 mL).

-

Base Addition: To the solution, add dicyclohexylmethylamine (1.2 mmol, 1.2 equiv). The use of a hindered amine base favors the kinetic N2-protection.

-

SEM-Cl Addition: Add SEM-Cl (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N2-SEM protected indazole.

Deprotection of the SEM Group:

-

With TBAF: Treat the N2-SEM protected indazole with tetrabutylammonium fluoride (TBAF) in THF at reflux.[7]

-

With HCl: Reflux the N2-SEM protected indazole in a mixture of aqueous HCl and ethanol.[7]

Protocol 2: N1-Selective Protection with Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its general stability and well-established deprotection methods.[14]

Materials:

-

1H-Indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 1H-indazole (1.0 mmol) in anhydrous DCM (10 mL) in a flask under an inert atmosphere.

-

Reagent Addition: Add TEA (1.5 mmol, 1.5 equiv), DMAP (0.1 mmol, 0.1 equiv), and (Boc)₂O (1.2 mmol, 1.2 equiv) to the solution. The use of DMAP as a nucleophilic catalyst accelerates the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography to yield the N1-Boc protected indazole.

Deprotection of the Boc Group:

-

Acidic Cleavage: Treat the N1-Boc protected indazole with an acid such as trifluoroacetic acid (TFA) in DCM or with HCl in a suitable solvent.

-

Basic Cleavage: For certain substrates, the Boc group can be removed using sodium methoxide (NaOMe) in methanol.[8]

Protocol 3: N1-Selective Benzylation

The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.

Materials:

-

1H-Indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a suspension of NaH (1.2 mmol, 1.2 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of 1H-indazole (1.0 mmol) in the same solvent dropwise. The use of NaH in a polar aprotic solvent generally favors N1-alkylation.[1][4]

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

-

Alkylation: Add benzyl bromide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the N1-benzyl indazole.

Deprotection of the Benzyl Group:

-

Catalytic Hydrogenation: Subject the N1-benzyl indazole to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules bearing multiple reactive sites, the concept of orthogonal protection is paramount.[15][16] This strategy involves the use of protecting groups that can be removed under distinct conditions without affecting each other. For instance, an N1-Boc protected indazole can be selectively deprotected in the presence of an N-benzyl group on another part of the molecule, and vice versa.

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. chemimpex.com [chemimpex.com]

- 15. jocpr.com [jocpr.com]

- 16. fiveable.me [fiveable.me]

Technical Support Center: Optimizing Palladium Catalysts for Electron-Deficient Indazole Coupling

Current Status: Operational Support Tier: Level 3 (Advanced Application Science) Topic: Cross-Coupling of Electron-Deficient Indazoles (N-Arylation & C-C Coupling)

Executive Summary: The Chemical Challenge